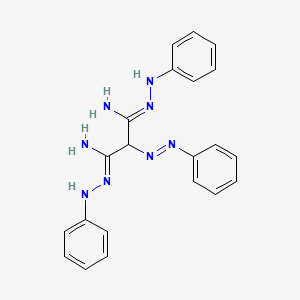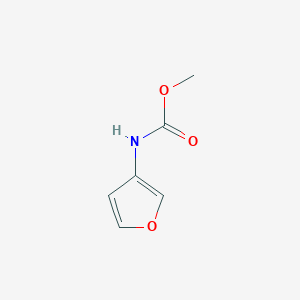
Yttrium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium;ZINC is a compound formed by the combination of yttrium and zinc. Yttrium is a transition metal with the atomic number 39 and is known for its silvery-metallic luster and high melting and boiling points . Zinc, on the other hand, is a post-transition metal with the atomic number 30, known for its bluish-silver appearance and its essential role in biological systems . The combination of these two elements results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium;ZINC can be synthesized using several methods, including:
Sol-Gel Method: This involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound.
Solvothermal Method: This method involves the reaction of yttrium and zinc precursors in a solvent at high temperatures and pressures.
Wet Chemical Method: This involves the precipitation of yttrium and zinc salts from a solution, followed by drying and calcination.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature furnaces to combine yttrium and zinc oxides or other precursors. The process may also involve doping with other elements to enhance specific properties .
Chemical Reactions Analysis
Types of Reactions
Yttrium;ZINC undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium and zinc oxides.
Reduction: It can be reduced using hydrogen or other reducing agents to obtain the pure metals.
Substitution: This compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various metal salts. The reactions typically occur at high temperatures and may require the presence of catalysts .
Major Products Formed
The major products formed from these reactions include yttrium oxide, zinc oxide, and various substituted metal compounds .
Scientific Research Applications
Yttrium;ZINC has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which yttrium;ZINC exerts its effects involves the interaction of yttrium and zinc ions with various molecular targets. Yttrium ions can form complexes with proteins and enzymes, affecting their activity and stability . Zinc ions play a crucial role in maintaining the structural integrity of proteins and in regulating various cellular processes . The combination of these two elements results in a compound with enhanced properties and functionalities.
Comparison with Similar Compounds
Yttrium;ZINC can be compared with other similar compounds such as:
Yttrium Oxide: Yttrium oxide is a common compound of yttrium used in various applications, but it lacks the unique properties imparted by the presence of zinc.
Yttrium Aluminum Garnet: This compound is used in optical devices and lasers, but it has different properties and applications compared to this compound.
The uniqueness of this compound lies in its combination of the properties of both yttrium and zinc, resulting in a compound with enhanced functionalities and a wide range of applications.
Properties
CAS No. |
12188-61-3 |
|---|---|
Molecular Formula |
YZn |
Molecular Weight |
154.3 g/mol |
IUPAC Name |
yttrium;zinc |
InChI |
InChI=1S/Y.Zn |
InChI Key |
ZPBLKGWQKXKXOZ-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Y] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


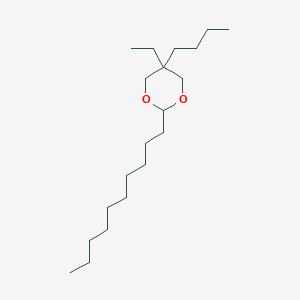
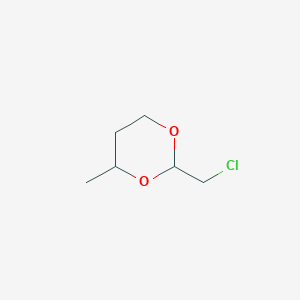

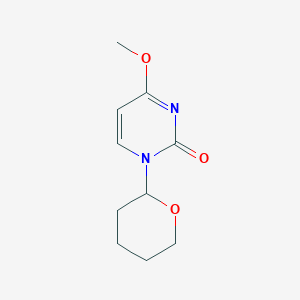
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
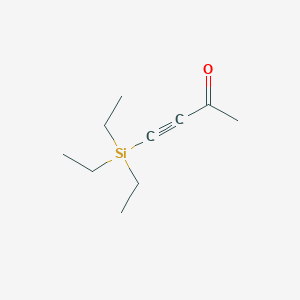
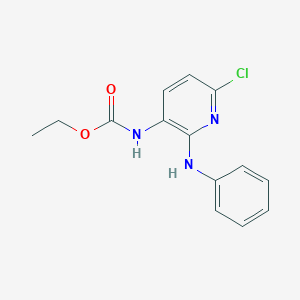
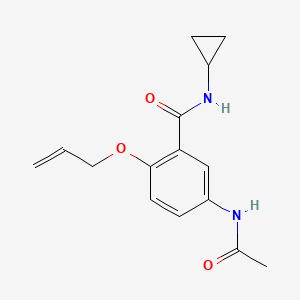
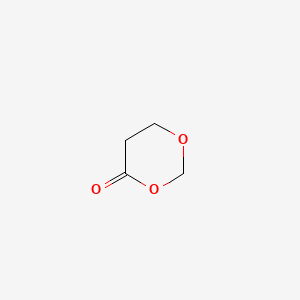
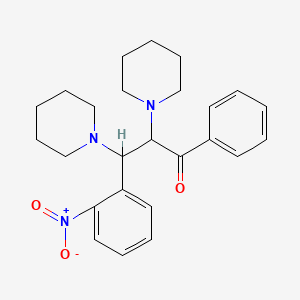
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
